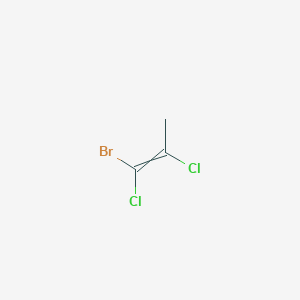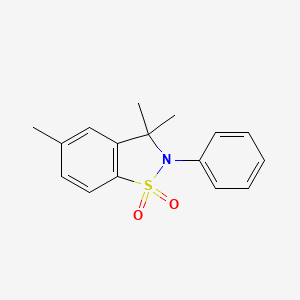
1-Bromo-1,2-dichloroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1,2-dichloroprop-1-ene is an organic compound with the molecular formula C₃H₃BrCl₂ It is a halogenated alkene, characterized by the presence of bromine and chlorine atoms attached to a propene backbone
Métodos De Preparación
The synthesis of 1-Bromo-1,2-dichloroprop-1-ene typically involves halogenation reactions. One common method is the addition of bromine and chlorine to propene. This can be achieved through a series of steps:
Halogenation of Propene: Propene is first reacted with chlorine to form 1,2-dichloropropane.
Bromination: The 1,2-dichloropropane is then subjected to bromination, resulting in the formation of this compound.
Industrial production methods often involve similar halogenation processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-Bromo-1,2-dichloroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles. Common reagents include sodium hydroxide and potassium iodide.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Aplicaciones Científicas De Investigación
1-Bromo-1,2-dichloroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated alkenes and their reactivity.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1,2-dichloroprop-1-ene involves its reactivity with nucleophiles and bases. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the removal of halogen atoms. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1-Bromo-1,2-dichloroprop-1-ene can be compared with other halogenated alkenes, such as:
1,2-Dichloropropene: Similar in structure but lacks the bromine atom.
1,3-Dichloropropene: Contains two chlorine atoms but at different positions on the propene backbone.
1-Bromo-2-chloropropene: Similar but with different halogen positions.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and applications.
Propiedades
Número CAS |
53875-23-3 |
|---|---|
Fórmula molecular |
C3H3BrCl2 |
Peso molecular |
189.86 g/mol |
Nombre IUPAC |
1-bromo-1,2-dichloroprop-1-ene |
InChI |
InChI=1S/C3H3BrCl2/c1-2(5)3(4)6/h1H3 |
Clave InChI |
GJZXXZAQBVYUPV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)






![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)


![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
